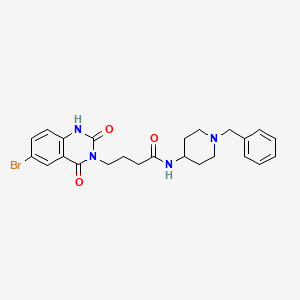

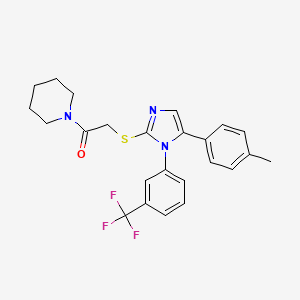

![molecular formula C21H18N2O B2729940 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338791-36-9](/img/structure/B2729940.png)

1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C21H18N2O . It is a benzimidazole derivative, a class of compounds that have a wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, is characterized by a planar tricyclic system, which includes a benzene ring fused to an imidazole ring . This planar structure allows for extensive π-conjugation, which can contribute to the compound’s chemical properties and biological activity .

Wissenschaftliche Forschungsanwendungen

Oxfendazole: A Promising Agent for the Treatment and Control of Helminth Infections in Humans

Oxfendazole, a benzimidazole derivative, has shown potential in the treatment of zoonotic helminth infections like neurocysticercosis and echinococcosis. Its long metabolic half-life and efficacy against both gut and tissue-dwelling helminths make it a promising candidate for treating helminthic diseases in humans (González et al., 2018).

Synthesis and Study of Benzimidazole Derivatives for Antimicrobial and Antioxidant Activities

A study synthesized various benzimidazole derivatives, including 1H-benzimidazole, to explore their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. Some derivatives displayed significant antimicrobial effectiveness against Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Antioxidant Properties of Benzimidazole Derivatives

Benzimidazole derivatives have been investigated for their antioxidant properties. Certain compounds showed substantial inhibition of lipid peroxidation, suggesting their potential as antioxidants (Kuş et al., 2004).

Application in Amino Acid Mimetics

Research on 1-benzyl-4-methylimidazoles, which share structural similarities with benzimidazoles, demonstrates their application in creating optically active amino acid mimetics, crucial in medicinal chemistry (Zaman et al., 2005).

Fused Imidazoles in Novel Synthesis

The synthesis of imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives from 1-amino-2-methylthio-4-phenylimidazole showcases the versatility of benzimidazole compounds in creating novel fused imidazole structures (Molina et al., 1989).

HPLC Method for Determining Mebendazole and its Degradation Product

This study developed a high-performance liquid chromatography method to identify mebendazole, another benzimidazole derivative, and its degradation product in pharmaceutical forms. This demonstrates the importance of benzimidazoles in pharmaceutical analysis (Al-Kurdi et al., 1999).

Synthesis of Benzimidazole Derivatives for Antimicrobial Activity

Novel benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for antimicrobial activity, showing potential as broad-spectrum antimicrobials (Padalkar et al., 2014).

Novel Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase

Benzimidazole derivatives have been developed as potent inhibitors of HIV-1 reverse transcriptase, effective against both wild-type and resistant strains of the virus, highlighting their significance in antiviral research (Roth et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-16-11-13-17(14-12-16)15-24-23-20-10-6-5-9-19(20)22-21(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUPHHDIJUSPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

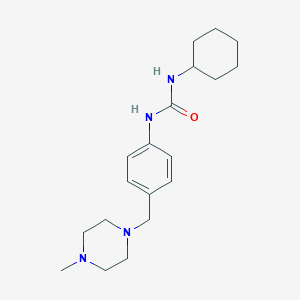

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)

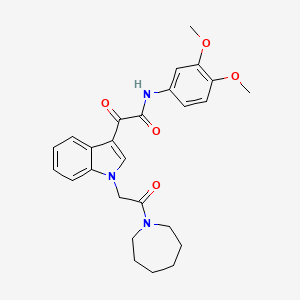

![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)

![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)

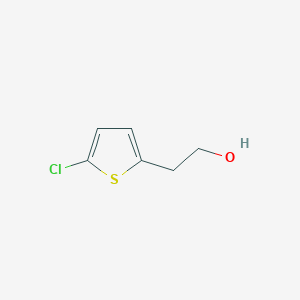

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)

![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)